molecular formula C16H17NO4S B156464 (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid CAS No. 42399-48-4

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

Cat. No.: B156464
CAS No.: 42399-48-4
M. Wt: 319.4 g/mol
InChI Key: KHQWPNQLSKDWAR-CABCVRRESA-N
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Description

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure with both o-aminophenyl and p-methoxyphenyl groups attached to a lactic acid backbone via a thioether linkage. The stereochemistry of the compound is denoted by the (S-(R*,R*)) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thiol group is introduced to a lactic acid derivative. The steps may include:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of thioether linkage: A nucleophilic substitution reaction between a thiol and a halogenated lactic acid derivative.

    Introduction of aromatic groups: Coupling reactions such as Suzuki or Heck reactions to attach the o-aminophenyl and p-methoxyphenyl groups.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic nitro group (if present) to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction of nitro groups.

    Substituted aromatic compounds: from electrophilic aromatic substitution.

Scientific Research Applications

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the o-aminophenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the p-methoxyphenyl group can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    (S)-3-(Phenylthio)-3-(p-methoxyphenyl)lactic acid: Lacks the o-aminophenyl group, which may affect its biological activity.

    (S)-3-((o-Aminophenyl)thio)-3-phenylpropanoic acid: Similar structure but with a different backbone, which can influence its reactivity and interactions.

    ®-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid: The enantiomer of the compound, which may have different stereospecific interactions and biological effects.

Uniqueness: The presence of both o-aminophenyl and p-methoxyphenyl groups in (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid provides a unique combination of electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents.

Properties

IUPAC Name

(2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQWPNQLSKDWAR-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195201
Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42399-48-4
Record name (αS,βS)-β-[(2-Aminophenyl)thio]-α-hydroxy-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
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Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
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Record name [S-(R*,R*)]-3-[(o-aminophenyl)thio]-3-(p-methoxyphenyl)lactic acid
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